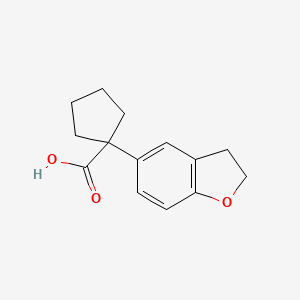
2-(Methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one typically involves the following steps:
Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring.
Introduction of the Methylamino Group: The methylamino group can be introduced through reductive amination, where a ketone or aldehyde reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Final Assembly: The final step involves the coupling of the tetrahydroisoquinoline derivative with the appropriate propanone derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-(Methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and the development of new synthetic methodologies.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or neuroprotective effects.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
作用機序
The mechanism of action of 2-(Methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one would depend on its specific interactions with molecular targets. This might involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
1-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propan-1-one: Lacks the methylamino group.
2-(Amino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one: Contains an amino group instead of a methylamino group.
2-(Methylamino)-1-(quinolin-2-yl)propan-1-one: Contains a quinoline ring instead of a tetrahydroisoquinoline ring.
Uniqueness
The presence of the methylamino group and the tetrahydroisoquinoline ring in 2-(Methylamino)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one may confer unique chemical and biological properties compared to similar compounds. These structural features could influence its reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-10(14-2)13(16)15-8-7-11-5-3-4-6-12(11)9-15/h3-6,10,14H,7-9H2,1-2H3 |
InChIキー |
RYFDPXDSTAZMCA-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


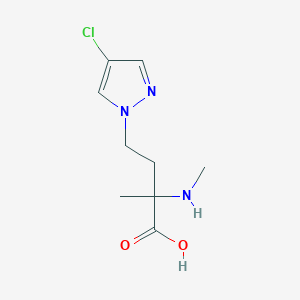


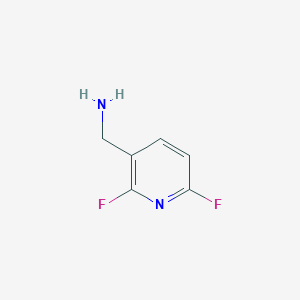
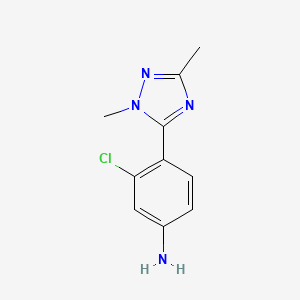

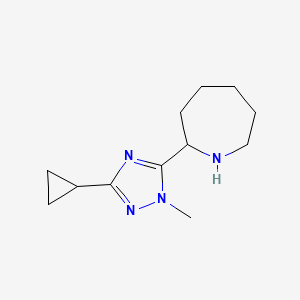
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13484378.png)
![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)
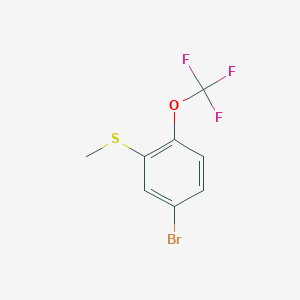

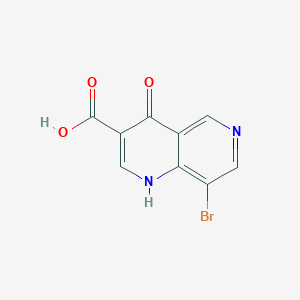
![4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)
